
N-Pentylhydrazinecarboximidamide hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pentylhydrazinecarboximidamidehydrobromide is a chemical compound with the molecular formula C6H17BrN4 and a molecular weight of 225.13 g/mol . This compound is known for its unique structure, which includes a hydrazinecarboximidamide group attached to a pentyl chain, and is commonly used in various chemical and biological research applications.
Méthodes De Préparation
The synthesis of N-Pentylhydrazinecarboximidamidehydrobromide typically involves the reaction of hydrazinecarboximidamide with a pentyl halide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
N-Pentylhydrazinecarboximidamidehydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-Pentylhydrazinecarboximidamidehydrobromide has a wide range of scientific research applications In chemistry, it is used as a reagent in the synthesis of various heterocyclic compounds In biology, it is employed in the study of enzyme mechanisms and protein interactionsAdditionally, it is used in the industry for the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of N-Pentylhydrazinecarboximidamidehydrobromide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the alteration of cellular processes .
Comparaison Avec Des Composés Similaires
N-Pentylhydrazinecarboximidamidehydrobromide can be compared with other similar compounds, such as N-methylhydrazinecarboximidamide and N-ethylhydrazinecarboximidamide. These compounds share similar structural features but differ in the length of their alkyl chains. The unique pentyl chain in N-Pentylhydrazinecarboximidamidehydrobromide provides distinct chemical and biological properties, making it a valuable compound for specific research applications .
Propriétés
Formule moléculaire |
C6H17BrN4 |
|---|---|
Poids moléculaire |
225.13 g/mol |
Nom IUPAC |
1-amino-2-pentylguanidine;hydrobromide |
InChI |
InChI=1S/C6H16N4.BrH/c1-2-3-4-5-9-6(7)10-8;/h2-5,8H2,1H3,(H3,7,9,10);1H |
Clé InChI |
DPIWCRQBPWBAGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN=C(N)NN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


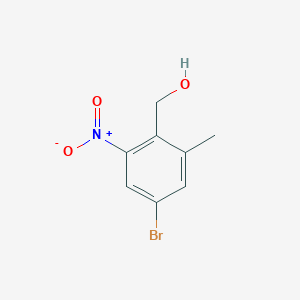
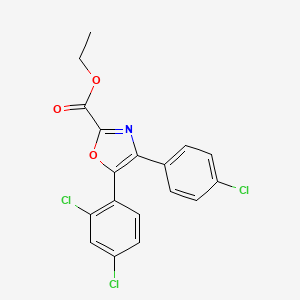
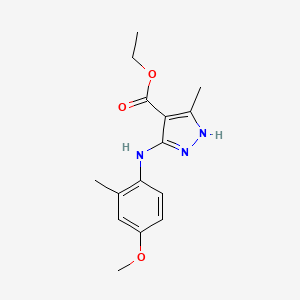
![2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B13084484.png)
![2-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13084485.png)
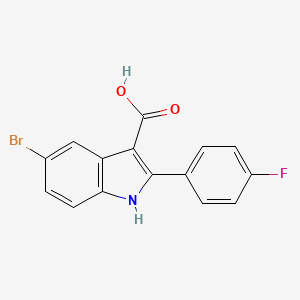



![4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084524.png)

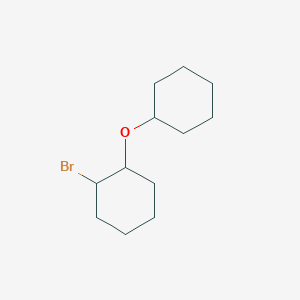
![3-Amino-2-[(propan-2-yl)amino]benzoic acid](/img/structure/B13084536.png)

